molecular formula C15H16FN3O4 B15004768 1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one

1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one

Cat. No.: B15004768
M. Wt: 321.30 g/mol
InChI Key: YYRWZOQBBZSROK-UHFFFAOYSA-N
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Description

1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, fluoro, morpholinyl, and nitro groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the quinoline core using a mixture of concentrated nitric acid and sulfuric acid.

    Ethylation: The ethyl group can be introduced via alkylation using ethyl iodide in the presence of a strong base like potassium carbonate.

    Morpholinyl Substitution: The morpholinyl group can be introduced through nucleophilic substitution using morpholine and a suitable leaving group like a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of 1-ethyl-6-fluoro-7-morpholin-4-yl-3-aminoquinolin-4(1H)-one.

    Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the morpholinyl group may enhance binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4(1H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-ethyl-6-fluoro-3-nitroquinolin-4(1H)-one: Lacks the morpholinyl group, which may affect its binding properties and solubility.

    6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one: Lacks the ethyl group, which may influence its lipophilicity and pharmacokinetic properties.

Uniqueness

1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the nitro group allows for redox activity, the fluoro group enhances metabolic stability, the ethyl group influences lipophilicity, and the morpholinyl group improves binding affinity and solubility.

Properties

Molecular Formula

C15H16FN3O4

Molecular Weight

321.30 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4-one

InChI

InChI=1S/C15H16FN3O4/c1-2-17-9-14(19(21)22)15(20)10-7-11(16)13(8-12(10)17)18-3-5-23-6-4-18/h7-9H,2-6H2,1H3

InChI Key

YYRWZOQBBZSROK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)[N+](=O)[O-]

solubility

13.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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